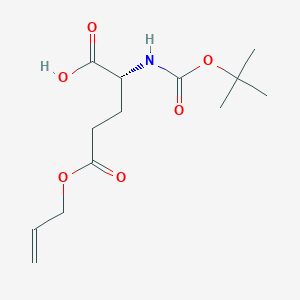

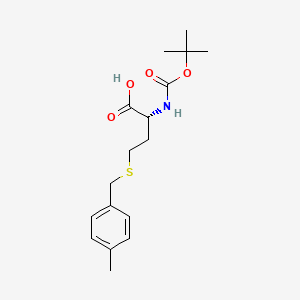

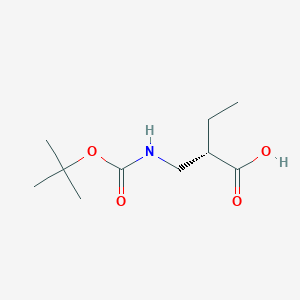

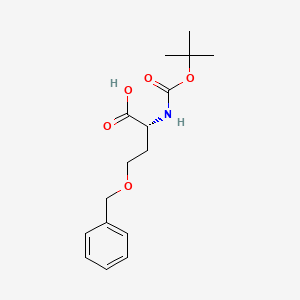

(R)-5-(Allyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-5-(Allyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid, also known as (R)-5-Allyloxycarbonylaminopentanoic Acid (R-5-ACAPA), is a synthetic organic compound with a variety of potential applications in the medical and scientific fields. It is a chiral molecule, meaning that it has a non-superimposable mirror image, and is structurally similar to other compounds found in nature. This compound has been studied for its potential to be used as a synthetic building block in the creation of pharmaceuticals, and has been found to have a variety of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

Enantiopure Amino Acid Synthesis

The compound serves as a key intermediate in the synthesis of enantiopure non-natural alpha-amino acids, exemplified by the formation of (S)-2-amino-oleic acid, showcasing its role in expanding the diversity of amino acid derivatives (Constantinou-Kokotou et al., 2001).

Chiral Molecule Synthesis

It's instrumental in creating chiral molecules like trans-4-methylproline, signifying its importance in the precise synthesis of complex organic structures (Nevalainen & Koskinen, 2001).

Medicinal Chemistry and Bioimaging

Zinc Sensor Development

Derivatives of this compound have been used to synthesize selective zinc sensors, demonstrating their application in bioimaging and highlighting their potential in medical diagnostics (Berrones-Reyes et al., 2019).

Antibacterial Compound Synthesis

The compound plays a pivotal role in the stereocontrolled synthesis of tricyclic carbapenem derivatives, which exhibit potent antibacterial activities against a range of bacteria, marking its significance in antibiotic drug development (Mori et al., 2000).

Chemistry of Amino Acid Derivatives

- Amino Acid Derivative Synthesis: It's used in the synthesis of complex amino acid derivatives, indicating its versatility in chemical synthesis and its potential in developing novel compounds with diverse biological activities (Alonso et al., 2005).

Mecanismo De Acción

Target of Action

BOC-D-GLU(OALL)-OH, also known as Boc-D-glutamic acid gamma-allyl ester or ®-5-(Allyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid, is a derivative of glutamic acid As a derivative of glutamic acid, it may interact with biological systems in a similar manner to glutamic acid, influencing the secretion of anabolic hormones .

Mode of Action

Amino acid derivatives like this compound have been used as ergogenic supplements, influencing the secretion of anabolic hormones . These hormones play a crucial role in muscle growth and repair, suggesting that BOC-D-GLU(OALL)-OH may have a role in these processes.

Biochemical Pathways

Given its potential influence on anabolic hormone secretion, it may impact pathways related to muscle growth and repair .

Result of Action

If it influences the secretion of anabolic hormones as suggested, it may contribute to muscle growth and repair .

Propiedades

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-prop-2-enoxypentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO6/c1-5-8-19-10(15)7-6-9(11(16)17)14-12(18)20-13(2,3)4/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,16,17)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZYUMCXQWYCAW-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)OCC=C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC(=O)OCC=C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679040 |

Source

|

| Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]-5-oxo-5-[(prop-2-en-1-yl)oxy]pentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

259221-91-5 |

Source

|

| Record name | 5-(2-Propen-1-yl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-D-glutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=259221-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]-5-oxo-5-[(prop-2-en-1-yl)oxy]pentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-](/img/structure/B613646.png)